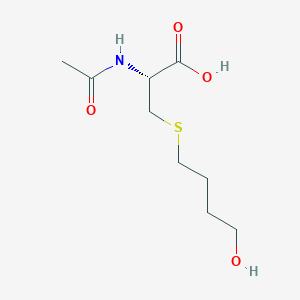

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine

Description

Properties

IUPAC Name |

(2R)-2-acetamido-3-(4-hydroxybutylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h8,11H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRFRIVIYPFULZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (N-acetyl-HPMC) is a derivative of L-cysteine, a naturally occurring amino acid known for its antioxidant properties. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, supported by various research findings and case studies.

N-acetyl-HPMC is characterized by its unique structure, which includes an acetyl group and a hydroxypropyl side chain. This modification enhances its solubility and bioavailability compared to its parent compound, L-cysteine. The structural formula can be represented as follows:

The biological activity of N-acetyl-HPMC can be attributed to several mechanisms:

- Antioxidant Activity : Like other cysteine derivatives, N-acetyl-HPMC may enhance the production of glutathione, a critical antioxidant that protects cells from oxidative stress.

- Modulation of Redox State : It plays a role in redox signaling, which is vital for maintaining cellular homeostasis and responding to stress.

- Cell Cycle Regulation : Studies indicate that N-acetyl-HPMC influences cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest.

Cytotoxicity Studies

Research has demonstrated that N-acetyl-HPMC exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies using the MTT assay revealed the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 1.2 |

| SH-SY5Y | 1.5 |

| U2OS | 1.8 |

| SaOS2 | 1.4 |

These values indicate significant cytotoxicity, suggesting that N-acetyl-HPMC may serve as a potential anticancer agent .

ROS Generation

One notable effect of N-acetyl-HPMC is its ability to induce reactive oxygen species (ROS) generation. In HeLa cells, treatment with N-acetyl-HPMC resulted in a 2.28-fold increase in ROS levels compared to control groups (p < 0.012). This ROS-mediated mechanism is associated with the compound's antiproliferative effects .

Opioid Dependence

A study investigated the effects of N-acetyl-L-cysteine (a related compound) on opioid dependence in animal models. Co-injections of N-acetyl-L-cysteine significantly reduced withdrawal symptoms in rats subjected to fentanyl administration . While this study did not directly involve N-acetyl-HPMC, it highlights the potential therapeutic applications of cysteine derivatives in addiction treatment.

Neurodegenerative Diseases

Research has indicated that cysteine derivatives can modulate the cysteine redox proteome, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to penetrate cellular membranes enhances their therapeutic potential in these contexts .

Comparison with Similar Compounds

Table 1: Key Structural and Parent VOC Differences

Key Observations :

- HPMMA’s methyl group differentiates it from 3HPMA, its structural analog derived from acrolein .

- Crotonaldehyde metabolites (HPMMA) are distinct from 1,3-butadiene metabolites (DHBMA, MHBMA3) in chain length and oxidation state .

Exposure Levels and Population Variability

Table 2: Urinary Concentrations Across Exposure Groups (ng/mg creatinine)

Key Findings :

- HPMMA levels in tobacco smokers (1211.53 ng/mg creatinine) are ~4.8× higher than in non-smokers, reflecting intense crotonaldehyde exposure during combustion .

- HPMMA’s concentration in smokers exceeds 3HPMA (acrolein metabolite) by ~2.1×, highlighting crotonaldehyde’s prominence in tobacco smoke .

Health Outcome Associations

Table 3: Epidemiological Associations with Cardiovascular and Respiratory Outcomes

Key Insights :

- HPMMA shows weak but consistent associations with hypertension and asthma, though confidence intervals often cross null values .

Analytical Considerations

HPMMA measurements in NHANES cycles (2005–2016) were affected by systematic biases, necessitating adjusted interpretations of longitudinal data . In contrast, 3HPMA and DHBMA assays demonstrate higher reproducibility across studies .

Preparation Methods

Preparation of N-acetylcysteine Amide Derivatives (Relevant Precursor Chemistry)

A patent (WO2019060623A1) describes a robust method for preparing N-acetylcysteine amide and related derivatives, which can be adapted for functionalized sulfur substituents:

Step 1: Formation of L-cystine Dimethyl Ester Dihydrochloride

L-cystine is reacted with an alcohol (e.g., methanol, ethanol) and a chlorinating reagent such as thionyl chloride at low temperatures (-10 to 10°C), followed by reflux at 65–70°C to complete esterification. This forms L-cystine dimethyl ester dihydrochloride.

Conditions:- Alcohol: Methanol or ethanol

- Chlorinating agent: Thionyl chloride

- Temperature: -10 to 10°C initially, then reflux 65–70°C

Step 2: N-Acetylation to Form Di-N-acetylcystine Dimethyl Ester

The dried L-cystine dimethyl ester dihydrochloride is combined with triethylamine and acetic anhydride in acetonitrile at -10 to 10°C. This yields the di-N-acetylcystine dimethyl ester after filtration and washing with ethyl acetate.

Conditions:- Triethylamine: ≥4 equivalents

- Acetic anhydride: ≥2 equivalents

- Solvent: Acetonitrile (≥15 volumes)

- Temperature: -10 to 10°C

Step 3: Conversion to Di-N-acetylcystine Amide

The di-N-acetylcystine dimethyl ester is treated with aqueous ammonium hydroxide at room temperature to form the corresponding amide.Step 4: Reduction to N-acetylcysteine Amide

The disulfide bond is reduced using dithiothreitol (DTT), triethylamine, and an alcohol solvent (THF, dichloromethane, isopropanol, or ethanol) without metals, yielding N-acetylcysteine amide.

Note: The reduction is conducted under mild conditions, avoiding metals, and organics are removed under reduced pressure at ≤45°C.

This sequence provides a high-purity N-acetylcysteine amide intermediate suitable for further functionalization on the sulfur atom.

Alkylation to Introduce the 3-Hydroxypropyl-1-methyl Group on Sulfur

To obtain this compound, the thiol or thioamide group in the N-acetylcysteine derivative is alkylated with a suitable alkylating agent bearing the 3-hydroxypropyl-1-methyl moiety.

- Alkylating Agent: A 3-hydroxypropyl-1-methyl halide (e.g., bromide or chloride) or a corresponding sulfonate ester can be used.

- Reaction Conditions:

- Base: Mild bases such as triethylamine or sodium bicarbonate to deprotonate the thiol group.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: Typically room temperature to moderate heating (25–60°C).

- Time: Several hours to overnight for complete reaction.

This step results in the substitution of the sulfur atom with the 3-hydroxypropyl-1-methyl group, forming the target compound.

Purification and Characterization

- Purification: The product is purified by recrystallization or chromatographic methods (e.g., preparative HPLC).

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, FT-IR, and elemental analysis.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| L-cystine esterification | L-cystine + Alcohol + Thionyl chloride | -10 to 10, then 65–70 reflux | 2–4 hours reflux | Esterification to dimethyl ester dihydrochloride |

| N-acetylation | Triethylamine + Acetic anhydride + Acetonitrile | -10 to 10 | 1–3 hours | Formation of di-N-acetylcystine dimethyl ester |

| Amide formation | Aqueous ammonium hydroxide | Room temperature | 1–2 hours | Conversion to di-N-acetylcystine amide |

| Reduction | Dithiothreitol + Triethylamine + Alcohol | Room temperature | 1–3 hours | Reduction to N-acetylcysteine amide |

| Alkylation on sulfur | 3-hydroxypropyl-1-methyl halide + Base + Solvent | 25–60 | Several hours | Introduction of 3-hydroxypropyl-1-methyl substituent |

| Purification | Recrystallization or preparative HPLC | Ambient | Variable | Ensures purity and removal of byproducts |

Research Findings and Notes

- The preparation avoids the use of metal catalysts in the reduction step, minimizing contamination and simplifying purification.

- The use of mild conditions during esterification and acetylation preserves the stereochemistry of the L-cysteine backbone.

- Alkylation of the thiol group is selective and efficient when using appropriate alkylating agents and bases.

- The process yields a stable compound suitable for use as a metabolite standard or for biological studies.

- Analytical techniques such as LC-MS and NMR confirm the integrity and purity of the final compound.

- The method is scalable and adaptable for isotopically labeled analogs, as indicated by commercial availability of deuterated forms (e.g., N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine) from reputable suppliers.

Q & A

Basic Question: What are the primary synthetic routes for HPMMA, and how are structural features validated experimentally?

Methodological Answer:

HPMMA is synthesized via nucleophilic substitution or conjugation reactions between L-cysteine derivatives and electrophilic precursors (e.g., 3-hydroxypropyl-1-methyl halides). Key steps include:

- Protection of cysteine thiol and amino groups using tert-butyl or acetyl groups to prevent side reactions .

- Coupling reactions under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation.

- Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Structural validation employs ¹H/¹³C NMR to confirm substituent positions and stereochemistry, HRMS for molecular weight accuracy, and IR spectroscopy to detect functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced Question: How do analytical biases in HPMMA quantification arise, and what methodological adjustments are critical for resolving discrepancies?

Methodological Answer:

Systematic biases in urinary HPMMA quantification (e.g., in NHANES studies) stem from:

- Matrix effects in LC-MS/MS due to co-eluting urinary metabolites, requiring isotope dilution (e.g., deuterated internal standards) .

- pH-dependent stability of the metabolite, necessitating sample acidification to pH 2–3 during storage .

- Inter-laboratory variability in calibration standards, addressed by adopting certified reference materials (e.g., Toronto Research Chemicals) .

Bias correction involves linear regression adjustments using pooled QC samples and cross-validation with alternative detection methods (e.g., GC-MS) .

Basic Question: What role does HPMMA serve as a biomarker in toxicological studies?

Methodological Answer:

HPMMA is a mercapturic acid metabolite formed via glutathione conjugation, reflecting exposure to electrophilic xenobiotics (e.g., acrolein derivatives). In tobacco research, it quantifies exposure to 1,3-butadiene and acrolein , with urinary levels correlating with smoking frequency . Key protocols include:

- 24-hour urine collection to account for diurnal variation.

- Normalization to creatinine to adjust for renal function differences.

- Stratification by metabolic phenotypes (e.g., GST polymorphisms) to interpret inter-individual variability .

Advanced Question: How can conflicting data on HPMMA’s stability in biological matrices be reconciled?

Methodological Answer:

Discrepancies arise from:

- Temperature-dependent degradation : HPMMA degrades at >-20°C; long-term storage requires -80°C with aliquoting to avoid freeze-thaw cycles .

- Enzymatic hydrolysis : Residual β-glucuronidase activity in urine may cleave conjugates. Addition of sodium azide (0.1%) inhibits microbial/enzymatic activity .

- Oxidative dimerization : Thiol groups are stabilized using EDTA (1 mM) to chelate metal catalysts .

Basic Question: What chromatographic methods optimize HPMMA separation from co-eluting metabolites?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) achieve baseline separation. Retention times are tuned to ~8–10 minutes .

- LC-MS/MS : Electrospray ionization (ESI⁻) in MRM mode monitors transitions like m/z 250 → 161 (quantifier) and m/z 250 → 143 (qualifier) .

- Ion-pair chromatography : Tetrabutylammonium bromide improves resolution of polar metabolites like DHBMA and 3-HPMA .

Advanced Question: What experimental designs address HPMMA’s pharmacokinetic variability in cross-species studies?

Methodological Answer:

- Compartmental modeling : Two-compartment models with first-order elimination fit plasma and urinary HPMMA data, adjusted for species-specific glomerular filtration rates .

- Dose-response studies : Subcutaneous vs. oral administration in rodents identifies bioavailability differences (e.g., 60% vs. 30% in mice) .

- Interspecies scaling : Allometric equations (e.g., ) predict human clearance from rodent data, validated via in vitro hepatocyte assays .

Basic Question: How is HPMMA’s purity assessed, and what thresholds are acceptable for in vitro assays?

Methodological Answer:

- Purity criteria : ≥98% by HPLC (UV detection at 210 nm) for cell culture studies to avoid cytotoxicity from impurities .

- Residual solvent testing : GC-MS quantifies tert-butyl or methyl esters (ICH Q3C limits: <5000 ppm for acetonitrile) .

- Water content : Karl Fischer titration ensures <0.5% moisture to prevent hydrolysis during storage .

Advanced Question: What mechanistic insights explain HPMMA’s dual role as a detoxification marker and potential nephrotoxin?

Methodological Answer:

- Detoxification : HPMMA formation via GST-mediated conjugation reduces electrophilic stress by neutralizing reactive α,β-unsaturated aldehydes .

- Nephrotoxicity : High-dose HPMMA inhibits renal organic anion transporters (OAT1/OAT3), disrupting endogenous metabolite excretion. In vitro models : OAT-transfected HEK293 cells quantify IC₅₀ values (e.g., 250 μM in humans) .

- Mitochondrial effects : Seahorse assays reveal HPMMA (≥100 μM) uncouples oxidative phosphorylation in proximal tubule cells, linked to ROS overproduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.